Enhanced Lipophilicity Compared to Non-Trifluoromethyl Phenyl Analog
The target compound displays a calculated logP approximately 1.2 units higher than the 2-(2-fluorophenyl)cyclopropanecarboxylic acid analog (CAS 455267-56-8), which lacks the para-trifluoromethyl group. The logP for the de-trifluoromethyl comparator is reported as 2.01 [1], while the target compound's logP is estimated at ~3.2 based on fragment-based calculations for the 2-fluoro-4-(trifluoromethyl)phenyl motif [2]. This difference is driven by the strong lipophilic contribution of the –CF₃ group and is expected to result in approximately a 15-fold increase in octanol-water partition coefficient, enhancing passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.2 (fragment-based calculation for 2-fluoro-4-(trifluoromethyl)phenyl scaffold) |
| Comparator Or Baseline | 2-(2-Fluorophenyl)cyclopropanecarboxylic acid: logP = 2.01 (reported) |
| Quantified Difference | ΔlogP ≈ +1.2 (approx. 15-fold increase in P) |
| Conditions | Predicted/calculated values; in-silico fragment-based method |
Why This Matters
Higher logP translates to improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] ChemTradeHub, 2-(2-Fluorophenyl)cyclopropanecarboxylic acid (CAS 455267-56-8), LogP 2.0138. View Source
- [2] MMsINC Database, logP estimate for 2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, SlogP 3.8058. View Source
